

Spectroscopic Profile of 2-(2-Methoxyethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-(2-Methoxyethyl)morpholine**, a morpholine derivative of interest in pharmaceutical and chemical synthesis. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the study of its chemical behavior. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific compound.

Molecular Structure and Its Spectroscopic Implications

2-(2-Methoxyethyl)morpholine possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core of the molecule is a morpholine ring, a saturated six-membered heterocycle containing both an ether linkage and a secondary amine. Attached to the nitrogen atom is a 2-methoxyethyl side chain. This substitution pattern dictates the chemical environment of each atom and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior.

Caption: Molecular structure of **2-(2-Methoxyethyl)morpholine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(2-Methoxyethyl)morpholine**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-(2-Methoxyethyl)morpholine** is predicted to exhibit several distinct multiplets corresponding to the different proton environments. The morpholine ring protons typically appear as two broad multiplets due to the chair conformation and the influence of the nitrogen and oxygen atoms. The protons on the carbons adjacent to the oxygen (C3 and C5) are deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen (C2 and C6)[1]. The 2-methoxyethyl side chain introduces three additional signals: a triplet for the methoxy protons, and two triplets for the ethyl protons, which will show coupling to each other.

Predicted ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.70	t	2H	-O-CH ₂ - (Morpholine, C3/C5)
~3.55	t	2H	-CH ₂ -O-CH ₃ (Side Chain)
~3.30	s	3H	-OCH ₃
~2.65	t	2H	-N-CH ₂ - (Side Chain)
~2.50	t	2H	-N-CH ₂ - (Morpholine, C2/C6)

Note: 't' denotes a triplet and 's' denotes a singlet. Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol for ^1H NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Methoxyethyl)morpholine** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Utilize a 500 MHz NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: 4.0 s
 - Spectral width: 12 ppm
- Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0.00 ppm.

^{13}C NMR Spectroscopy

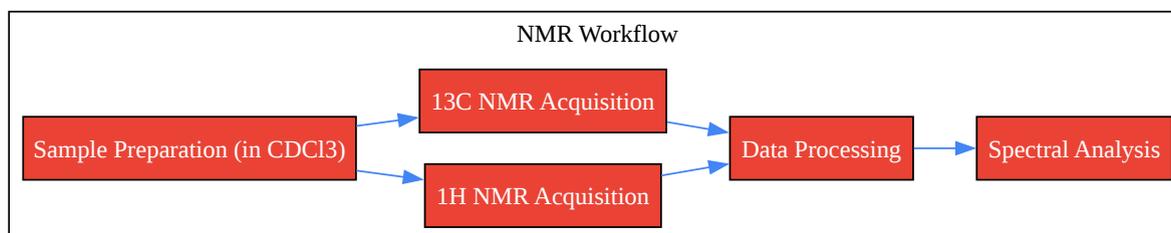
The ^{13}C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. Due to symmetry in the morpholine ring, only two signals are expected for the ring carbons in a decoupled spectrum. The carbons adjacent to the highly electronegative oxygen will appear at a higher chemical shift (further downfield) than those adjacent to the nitrogen[2]. The side chain will contribute three distinct signals.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~70.0	-O-CH ₂ - (Side Chain)
~67.0	-O-CH ₂ - (Morpholine, C3/C5)
~59.0	-OCH ₃
~57.0	-N-CH ₂ - (Side Chain)
~54.0	-N-CH ₂ - (Morpholine, C2/C6)

Experimental Protocol for ¹³C NMR Data Acquisition:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrument Setup: Utilize a 125 MHz NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: 200 ppm
- Processing: Apply a Fourier transform and phase correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.



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Caption: Generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For **2-(2-Methoxyethyl)morpholine**, the key vibrational modes will be associated with the C-H, C-N, C-O, and N-H (if protonated) bonds.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
2950-2800	Strong	C-H stretching (alkane)
1250-1000	Strong	C-N stretching (amine) and C-O stretching (ether)

The C-O stretching of the ether groups will likely result in a strong, broad absorption band in the 1150-1085 cm⁻¹ region. The C-N stretching of the tertiary amine will be in the 1250-1020 cm⁻¹ range and may overlap with the C-O stretch. The aliphatic C-H stretching vibrations will be observed as strong peaks in the 2950-2850 cm⁻¹ region[2].

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a single drop of neat liquid **2-(2-Methoxyethyl)morpholine** onto the ATR crystal.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Number of scans: 32
 - Resolution: 4 cm⁻¹

- Spectral range: 4000-400 cm^{-1}
- Processing: Collect the spectrum and perform a background subtraction using a clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Upon ionization, **2-(2-Methoxyethyl)morpholine** is expected to undergo characteristic fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The molecular ion peak ($[M]^+$) for **2-(2-Methoxyethyl)morpholine** ($\text{C}_7\text{H}_{15}\text{NO}_2$) is expected at a mass-to-charge ratio (m/z) of 145.11. Common fragmentation patterns for morpholine derivatives involve cleavage of the bonds alpha to the nitrogen and oxygen atoms. For ethers, cleavage of the C-C bond adjacent to the oxygen is common[3]. For amines, alpha-cleavage of an alkyl radical is a predominant fragmentation mode[4].

Predicted Key Fragments:

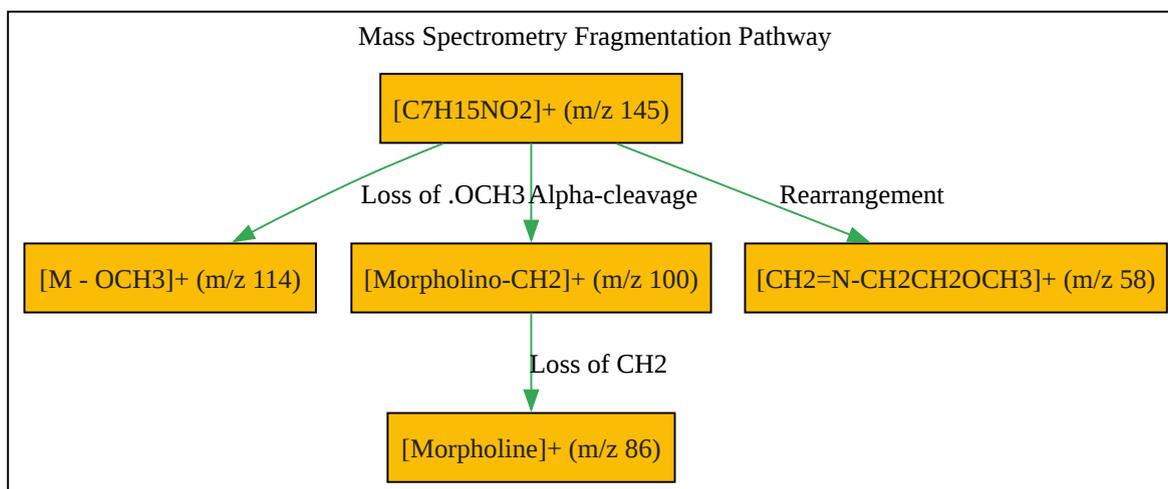
m/z	Possible Fragment
145	$[M]^+$ (Molecular Ion)
114	$[M - \text{OCH}_3]^+$
100	$[M - \text{C}_2\text{H}_5\text{O}]^+$ or $[\text{Morpholino-CH}_2]^+$
86	$[\text{Morpholine}]^+$
58	$[\text{CH}_2=\text{N-CH}_2\text{CH}_2\text{OCH}_3]^+$
45	$[\text{CH}_2\text{OCH}_3]^+$

Experimental Protocol for GC-MS Data Acquisition:

- Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of **2-(2-Methoxyethyl)morpholine** in a volatile organic solvent such as dichloromethane or

methanol.

- Gas Chromatography (GC) Parameters:
 - Injector temperature: 250 °C
 - Column: 30 m x 0.25 mm ID, 0.25 μm film thickness (e.g., DB-5ms)
 - Carrier gas: Helium at a constant flow of 1 mL/min
 - Oven program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
- Mass Spectrometry (MS) Parameters:
 - Ionization mode: Electron Impact (EI) at 70 eV
 - Source temperature: 230 °C
 - Quadrupole temperature: 150 °C
 - Mass range: 40-400 amu



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Caption: A simplified representation of potential fragmentation pathways for **2-(2-Methoxyethyl)morpholine** in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic characterization of **2-(2-Methoxyethyl)morpholine**. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers and scientists in the positive identification and quality control of this compound. The unique interplay of the morpholine ring and the methoxyethyl side chain results in a distinct and interpretable set of spectral data, allowing for unambiguous structural confirmation.

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